Retaspimycin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de retaspimycine est un inhibiteur puissant et sélectif de la protéine de choc thermique 90 (HSP90). Il s'agit d'un dérivé du chlorhydrate d'hydroquinone de la 17-allylamino-17-démethoxygeldanamycine (17-AAG). Ce composé s'est révélé prometteur dans le traitement de divers cancers, notamment les tumeurs stromales gastro-intestinales, les sarcomes des tissus mous et le cancer du poumon non à petites cellules .

Méthodes De Préparation

Le chlorhydrate de retaspimycine est synthétisé par une série de réactions chimiques à partir de la geldanamycine. La voie de synthèse implique la réduction de la fraction benzoquinone de la geldanamycine en l'hydroquinone correspondante, suivie de la formation du sel chlorhydrate . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé, assurant sa pertinence pour les applications cliniques .

Analyse Des Réactions Chimiques

Le chlorhydrate de retaspimycine subit diverses réactions chimiques, notamment :

Oxydation : La fraction hydroquinone peut être oxydée pour revenir à la forme benzoquinone.

Réduction : La fraction benzoquinone peut être réduite en la forme hydroquinone.

Substitution : Le composé peut subir des réactions de substitution au niveau du groupe amino ou des groupes méthoxy

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Le chlorhydrate de retaspimycine a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré une activité antitumorale en monothérapie lors d'essais de phase précoce chez des patients atteints de sarcomes des tissus mous, de tumeurs stromales gastro-intestinales et de cancer du poumon non à petites cellules à translocation ALK . Le composé a également été évalué en association avec d'autres traitements anticancéreux, comme le trastuzumab, afin d'accroître son efficacité . En outre, le chlorhydrate de retaspimycine a été étudié pour son rôle dans l'inhibition de la maturation et de la stabilité des protéines oncogéniques, ce qui en fait un outil précieux dans la recherche sur le cancer .

Mécanisme d'action

Le chlorhydrate de retaspimycine exerce ses effets en inhibant la HSP90, une chaperonne moléculaire qui stabilise et active diverses protéines clientes oncogéniques. En se liant au site de liaison de l'ATP/ADP à l'extrémité aminoterminale de la HSP90, le chlorhydrate de retaspimycine perturbe la fonction de la chaperonne, conduisant à la dégradation des protéines clientes et à l'inhibition de multiples voies de signalisation impliquées dans la survie des cellules cancéreuses . Ce mécanisme permet de cibler simultanément plusieurs voies oncogéniques, ce qui fait du chlorhydrate de retaspimycine un agent anticancéreux prometteur .

Applications De Recherche Scientifique

Retaspimycin hydrochloride has been extensively studied for its potential in cancer therapy. It has shown single-agent antitumor activity in early-phase trials for patients with soft tissue sarcomas, gastrointestinal stromal tumors, and ALK-rearranged non-small cell lung cancer . The compound has also been evaluated in combination with other cancer therapies, such as trastuzumab, to enhance its efficacy . Additionally, this compound has been investigated for its role in inhibiting the maturation and stability of oncogenic proteins, making it a valuable tool in cancer research .

Mécanisme D'action

Retaspimycin hydrochloride exerts its effects by inhibiting HSP90, a molecular chaperone that stabilizes and activates various oncogenic client proteins. By binding to the amino-terminal ATP/ADP-binding site of HSP90, this compound disrupts the chaperone function, leading to the degradation of client proteins and inhibition of multiple signaling pathways involved in cancer cell survival . This mechanism allows for the simultaneous targeting of multiple oncogenic pathways, making this compound a promising anticancer agent .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de retaspimycine est similaire à d'autres inhibiteurs de la HSP90, tels que la tanespimycine (17-AAG) et l'alvespimycine (17-DMAG). Le chlorhydrate de retaspimycine a une meilleure solubilité dans l'eau par rapport à son composé parent, la tanespimycine, ce qui améliore son utilité clinique . En outre, le chlorhydrate de retaspimycine a montré un meilleur profil de sécurité et une toxicité hépatique réduite par rapport à d'autres inhibiteurs de la HSP90 .

Les composés similaires comprennent :

Tanespimycine (17-AAG) : Un dérivé de la geldanamycine ayant une activité inhibitrice de la HSP90 similaire.

Alvespimycine (17-DMAG) : Un autre dérivé de la geldanamycine avec une solubilité et une stabilité accrues.

Luminespib (AUY922) : Un inhibiteur synthétique de la HSP90 ayant une activité anticancéreuse puissante

Le chlorhydrate de retaspimycine se distingue par sa solubilité et son profil de sécurité améliorés, ce qui en fait un atout précieux dans l'arsenal des inhibiteurs de la HSP90 en thérapie anticancéreuse .

Activité Biologique

Retaspimycin hydrochloride (IPI-504) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. This article delves into its biological activity, safety, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

HSP90 plays a pivotal role in the proper folding and stabilization of various client proteins, including oncogenic signaling proteins such as KIT and PDGFRα. These proteins are often overexpressed or mutated in various tumors, particularly gastrointestinal stromal tumors (GIST) and soft tissue sarcomas (STS). By inhibiting HSP90, retaspimycin disrupts the stability of these proteins, leading to their degradation and subsequent anti-tumor effects .

Phase I Study Overview

A significant clinical trial assessed the safety and maximum tolerated dose (MTD) of this compound in patients with metastatic or unresectable GIST or other STS. The study involved 54 patients who received IPI-504 intravenously at doses ranging from 90 to 500 mg/m² twice weekly for two weeks followed by one week off .

Key Findings:

- MTD: Established at 400 mg/m².

- Adverse Events: Commonly reported side effects included:

- Fatigue: 59%

- Headache: 44%

- Nausea: 43%

- Efficacy:

Pharmacokinetics

Pharmacokinetic analyses revealed that the exposure to IPI-504 increased with dosage. Blood samples were collected at various intervals post-infusion to measure parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and terminal elimination half-life (t½). The pharmacokinetic profile indicated a favorable absorption and distribution pattern, suggesting potential for further therapeutic applications .

Data Table: Summary of Clinical Findings

| Parameter | Result |

|---|---|

| Total Patients | 54 |

| MTD | 400 mg/m² |

| Common Adverse Events | Fatigue (59%), Headache (44%), Nausea (43%) |

| Stable Disease in GIST | 70% (26/37) |

| Partial Response in GIST | 1 confirmed PR |

| Metabolic Partial Responses | 38% (11/29) |

Case Studies

In a subset analysis of patients with GIST who had previously undergone treatment with imatinib, it was noted that many had experienced disease progression despite prior therapies. The introduction of retaspimycin provided a new avenue for treatment, demonstrating the potential of HSP90 inhibitors in overcoming resistance mechanisms associated with traditional therapies .

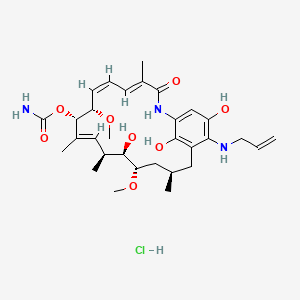

Propriétés

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRUWDYJGMHDHJ-AFXVCOSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857402-63-2 | |

| Record name | Retaspimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retaspimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETASPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.